Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane
Description
Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane is a cinnoline-derived heterocyclic compound characterized by a bicyclic structure containing two nitrogen atoms. Key substituents include a 4-chloro-3-methylphenyl group at position 3, 7,7-dimethyl groups on the trihydrocinnolin moiety, and an ethoxymethane side chain.
Properties
IUPAC Name |
(E)-3-(4-chloro-3-methylphenyl)-N-ethoxy-7,7-dimethyl-6,8-dihydrocinnolin-5-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-5-24-23-18-11-19(3,4)10-17-14(18)9-16(21-22-17)13-6-7-15(20)12(2)8-13/h6-9H,5,10-11H2,1-4H3/b23-18+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLNCAWMHIIRB-PTGBLXJZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NN=C(C=C21)C3=CC(=C(C=C3)Cl)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/1\CC(CC2=NN=C(C=C21)C3=CC(=C(C=C3)Cl)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane involves multiple steps, typically starting with the preparation of the core cinnoline structureThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cinnoline derivatives .
Scientific Research Applications
Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Analysis : Crystallographic tools like SHELX () and WinGX () are critical for resolving complex structures like the target compound and its analogs .
- Thermal Stability: The 7,7-dimethyl groups in the target compound may enhance thermal stability compared to non-alkylated analogs.
- Biological Potential: The chloro and methyl groups could mimic bioactive motifs in pharmaceuticals, though direct evidence is lacking.
Biological Activity
Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane is a complex organic compound with significant potential in biological applications. Its unique structure combines aromatic and heterocyclic elements, making it a subject of interest in various scientific fields, particularly in medicinal chemistry for its potential therapeutic effects.
Chemical Structure and Properties
- IUPAC Name : (E)-3-(4-chloro-3-methylphenyl)-N-ethoxy-7,7-dimethyl-6,8-dihydrocinnolin-5-imine
- Molecular Formula : C19H22ClN3O
- Molecular Weight : 343.85 g/mol
- CAS Number : 1024769-57-0
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its potential as an anticancer agent and its interaction with specific biological pathways.
Anticancer Properties
Recent research has indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Inhibitory Action on Colon Cancer Cells : A study synthesized derivatives based on similar structures and found that several compounds exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells. The most potent compounds demonstrated selective toxicity towards cancerous cells while sparing normal cells (HEK-293) .
- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways. This suggests that this compound may influence cellular stress responses and apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other cinnoline derivatives. Below is a comparison table highlighting key features:
| Compound Name | Structure | IC50 (mg/mL) | Mechanism of Action |
|---|---|---|---|
| Aza... | C19H22ClN3O | 0.12 - 0.81 | HSP90/TRAP1 inhibition |
| Compound A | C18H20ClN2O | 0.15 - 0.75 | Apoptosis induction |
| Compound B | C20H23ClN4O | 0.10 - 0.70 | Cell cycle arrest |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Evaluation : Research has shown that modifications to the structural framework can enhance biological activity. For example, derivatives synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy compounds have demonstrated selective inhibition of cancer cell proliferation .
- Molecular Docking Studies : Molecular docking has been employed to predict the interaction between these compounds and their biological targets. This computational approach aids in understanding how structural changes can affect binding affinity and biological efficacy.
Q & A
Q. What are the key steps for synthesizing Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane, and how can purity be ensured?
Methodological Answer: Synthesis involves multi-step reactions, typically starting with chalcone or azetidinone precursors. For example:
- Condensation reactions (e.g., refluxing chalconimines with chloroacetyl chloride in benzene for 15–16 hours, as seen in analogous azetidinone syntheses ).
- Purification: Recrystallization from ethanol or DMF-acetic acid mixtures to remove byproducts like triethylamine hydrochloride .
- Purity validation: Use HPLC with a C18 column (90:10 acetonitrile/water mobile phase) and monitor by TLC (silica gel, ethyl acetate/hexane 3:7). Confirm purity via melting point consistency and elemental analysis (e.g., ±0.3% deviation for C, H, N) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- 1H/13C-NMR: Assign peaks using CDCl3 or DMSO-d6 solvents. For example, methoxy groups appear as singlets near δ 3.3–3.5 ppm, while aromatic protons show splitting patterns dependent on substitution .
- Mass spectrometry (ESI-MS): Look for [M-H]⁻ or [M+H]+ ions; fragmentation patterns help confirm substituents (e.g., loss of Cl or methyl groups) .
- IR spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches to verify functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives?
Methodological Answer:
- Parameter screening: Systematically vary solvent (DMF vs. acetic acid), temperature (reflux vs. microwave-assisted heating), and catalyst (e.g., triethylamine vs. K2CO3). For example, prenylation reactions using K2CO3 in DMF achieved 39% yields in similar compounds .
- Monitoring intermediates: Use LC-MS to detect side products (e.g., incomplete cyclization) and adjust stoichiometry (e.g., excess chloroacetyl chloride to drive reactions) .
- Scale-up challenges: Ensure solvent volume scales linearly to avoid concentration-dependent side reactions .
Q. How can conflicting crystallographic data be resolved during structural elucidation?
Methodological Answer:
- Software tools: Use SHELXL for small-molecule refinement and WinGX for data processing. For ambiguous displacement parameters, apply TWIN/BASF commands in SHELXL to model twinning or disorder .
- Cross-validation: Compare X-ray data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to validate bond lengths and angles .
- High-resolution data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce thermal motion artifacts .
Q. How to address discrepancies in spectroscopic vs. crystallographic data?
Methodological Answer:
- Case example: If NMR suggests a planar conformation but X-ray shows puckering, perform variable-temperature NMR to assess dynamic effects. For instance, coalescence temperatures >100°C may indicate rigid non-planar structures .
- Electron density maps: Use SHELXE to generate omit maps and confirm the absence of solvent molecules or counterions affecting the model .
Q. What strategies are effective for designing derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications: Replace the 4-chloro-3-methylphenyl group with fluorophenyl or methoxyphenyl moieties to assess electronic effects (see Table 1 for substituent libraries) .
- Bioisosteres: Substitute the ethoxymethane group with sulfonamide or triazole rings to modulate solubility and binding affinity .
- In silico screening: Dock derivatives into target proteins (e.g., AutoDock Vina) and prioritize those with ΔG < -8 kcal/mol for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
